4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile
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Overview
Description
4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3S. This compound is characterized by the presence of an amino group, a chloro group, and a methylthio group attached to a pyridine ring, along with two cyano groups. It is a versatile compound used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile typically involves the reaction of 2-chloro-3,5-dicyanopyridine with methylthiol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
2-chloro-3,5-dicyanopyridine+methylthiolbase, refluxthis compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Amino derivatives, thio derivatives
Scientific Research Applications
4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chloro-6-methylpyrimidine
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 4-Amino-6-chloro-2-methylthiopyrimidine
Uniqueness
4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile is unique due to the presence of both cyano groups and the methylthio group on the pyridine ring This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
4-amino-2-chloro-6-methylsulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4S/c1-14-8-5(3-11)6(12)4(2-10)7(9)13-8/h1H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQTRAJBQHSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=C1C#N)N)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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